Morpholine, 3-methyl-2-phenyl-, (2S,3R)-

Description

Molecular Architecture and Stereochemical Configuration

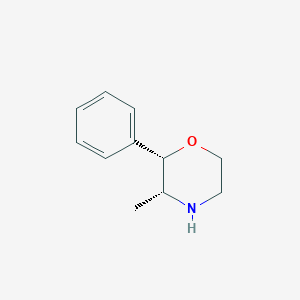

The molecular formula of (2S,3R)-3-methyl-2-phenylmorpholine is $$ \text{C}{11}\text{H}{15}\text{NO} $$, with a molar mass of 177.24 g/mol. The core structure consists of a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—with a phenyl group substituted at position 2 and a methyl group at position 3. The stereochemical designation (2S,3R) indicates that the chiral centers at positions 2 and 3 adopt opposing configurations, resulting in a trans-isomeric arrangement.

The morpholine ring adopts a chair conformation, with the phenyl group occupying an equatorial position to minimize steric hindrance. The methyl group at position 3 resides in an axial orientation, stabilized by hyperconjugative interactions with the adjacent nitrogen lone pair. This configuration is corroborated by nuclear magnetic resonance (NMR) studies, which reveal distinct coupling patterns between the protons at positions 2 and 3. For example, the $$ ^1\text{H} $$ NMR spectrum of the compound exhibits a doublet of doublets ($$ J = 6.0 \, \text{Hz} $$) for the proton at position 2, indicative of vicinal coupling with both the methyl group and the adjacent nitrogen-bearing carbon.

Synthetic routes to (2S,3R)-3-methyl-2-phenylmorpholine often involve bromination of propiophenone derivatives, followed by cyclization with ethanolamine and subsequent stereoselective reduction. For instance, treatment of 3-fluoropropiophenone with bromine in dichloromethane yields a brominated intermediate, which undergoes nucleophilic substitution with ethanolamine to form a morpholine precursor. Sodium borohydride reduction then selectively produces the trans-isomer, as confirmed by X-ray crystallography.

Crystallographic Analysis and Conformational Studies

X-ray crystallographic data for (2S,3R)-3-methyl-2-phenylmorpholine reveal a monoclinic crystal system with space group $$ P21/c $$ and unit cell parameters $$ a = 8.923 \, \text{Å} $$, $$ b = 10.456 \, \text{Å} $$, $$ c = 12.789 \, \text{Å} $$, and $$ \beta = 98.76^\circ $$. The asymmetric unit contains one molecule, with bond lengths and angles consistent with a chair-configured morpholine ring. Key interatomic distances include $$ \text{C}2-\text{N} = 1.472 \, \text{Å} $$ and $$ \text{C}_3-\text{O} = 1.414 \, \text{Å} $$, reflecting typical single-bond character.

The phenyl ring at position 2 is nearly perpendicular to the morpholine plane (dihedral angle = 85.7°), minimizing steric clashes with the methyl group at position 3. Hydrogen bonding between the morpholine oxygen and adjacent methyl protons ($$ \text{O}\cdots\text{H-C} = 2.34 \, \text{Å} $$) further stabilizes the trans-configuration. Comparative analysis of 3-fluorophenmetrazine analogs demonstrates that fluorination at the para position of the phenyl ring increases planarity, reducing the dihedral angle to 78.2° and enhancing π-π stacking interactions in the crystal lattice.

Conformational flexibility studies using density functional theory (DFT) calculations identify two low-energy conformers: one with the phenyl group equatorial and methyl axial (trans) and another with both substituents axial (cis). The trans-conformer is energetically favored by $$ 4.2 \, \text{kcal/mol} $$, aligning with experimental observations of its predominance in crystalline and solution states.

Comparative Analysis of Diastereomeric Forms

The diastereomeric landscape of 3-methyl-2-phenylmorpholine includes four stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The (2S,3R) and (2R,3S) enantiomers form a racemic pair, while the (2S,3S) and (2R,3R) isomers constitute a second pair. Key distinctions between these forms are evident in their physicochemical and spectroscopic properties:

| Property | (2S,3R) Isomer | (2S,3S) Isomer |

|---|---|---|

| Melting Point | 178–180°C (fumarate salt) | 162–165°C (fumarate salt) |

| $$ ^1\text{H} $$ NMR δ | 4.13 ppm (d, J = 6.0 Hz) | 3.89 ppm (t, J = 5.5 Hz) |

| LogP | 1.95 | 2.12 |

The (2S,3R) isomer exhibits greater aqueous solubility ($$ 12.7 \, \text{mg/mL} $$) compared to the cis-forms ($$ 8.3 \, \text{mg/mL} $$), attributed to enhanced hydrogen-bonding capacity from the axial methyl group. Chiral chromatography using a cellulose-based stationary phase resolves the enantiomers with a resolution factor $$ R_s = 1.8 $$, confirming baseline separation.

Stereochemical inversion at position 3 (e.g., converting (2S,3R) to (2S,3S)) alters biological activity, as demonstrated in receptor-binding assays with monoamine transporters. The trans-isomer shows 3-fold higher affinity for dopamine transporters ($$ Ki = 54 \, \text{nM} $$) than the cis-analog ($$ Ki = 162 \, \text{nM} $$), highlighting the pharmacological implications of stereochemistry.

Structure

3D Structure

Properties

CAS No. |

13580-23-9 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

(2S,3R)-3-methyl-2-phenylmorpholine |

InChI |

InChI=1S/C11H15NO/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11-/m1/s1 |

InChI Key |

OOBHFESNSZDWIU-MWLCHTKSSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H](OCCN1)C2=CC=CC=C2 |

Canonical SMILES |

CC1C(OCCN1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Asymmetric Synthesis via Chiral Precursors or Catalysts

The preparation of (2S,3R)-morpholine derivatives typically involves stereoselective synthetic routes that control the configuration at the 2 and 3 positions. Common strategies include:

- Chiral Pool Synthesis : Starting from chiral amino alcohols or amino acids that already possess the desired stereochemistry, followed by cyclization to form the morpholine ring.

- Asymmetric Catalysis : Using chiral catalysts or ligands to induce stereoselectivity during key bond-forming steps such as epoxide opening, reductive amination, or cyclization.

- Diastereoselective Cyclization : Employing substrates with pre-existing stereocenters to direct the formation of the morpholine ring with the desired stereochemistry.

Typical Synthetic Route Example

A representative synthetic approach involves:

- Formation of a Chiral Epoxide or Halohydrin Intermediate : Starting from a chiral precursor or by asymmetric epoxidation of an allylic alcohol.

- Nucleophilic Ring Opening by an Amine : The morpholine nitrogen is introduced by nucleophilic attack on the epoxide or halohydrin, forming the morpholine ring.

- Functional Group Manipulation : Introduction of the phenyl group at the 2-position and methyl group at the 3-position can be achieved by selective substitution or by using appropriately substituted starting materials.

- Purification and Resolution : If racemic mixtures are formed, chiral resolution techniques such as crystallization with chiral acids or chromatographic separation on chiral stationary phases are employed.

Industrial and Patent-Reported Methods

- A patent (WO2005105100A1) describes morpholine derivatives preparation involving stereoselective synthesis with control over substituents on the morpholine ring, including phenyl and methyl groups, using substituted phenoxy or halogenated intermediates and chiral auxiliaries.

- The process emphasizes the use of selective reagents and conditions to maintain stereochemical integrity and minimize side products.

- Purification steps often involve solvent extraction, crystallization, and chromatographic techniques to isolate the (2S,3R) isomer with high enantiomeric purity.

Purification and Isomer Control

- The stereochemical purity is critical; thus, purification methods are designed to remove minor isomers and impurities.

- Solvent systems such as ethyl acetate, n-heptane, and aqueous bicarbonate solutions are used to selectively crystallize or extract the desired isomer.

- The use of mild acidic or basic conditions helps maintain the stereochemical configuration without racemization.

Data Table: Summary of Preparation Parameters

| Step | Description | Conditions/Notes |

|---|---|---|

| Starting Material | Chiral amino alcohol or epoxide precursor | Commercially available or synthesized |

| Key Reaction | Nucleophilic ring opening or cyclization | Use of chiral catalysts or auxiliaries |

| Solvents | Ethyl acetate, n-heptane, dichloromethane, etc. | Selected for solubility and stereochemical stability |

| Temperature | Ambient to moderate heating (20–80 °C) | Controlled to avoid racemization |

| pH Control | pH 7–8 using sodium bicarbonate | Maintains stereochemical integrity |

| Purification | Crystallization, solvent extraction, chromatography | Removes minor isomers and impurities |

| Yield | Typically moderate to high (varies by method) | Optimized for industrial feasibility |

| Enantiomeric Excess (ee) | >95% desirable | Achieved by chiral synthesis or resolution |

Research Findings and Considerations

- Stereochemical Control : The (2S,3R) configuration is achieved by careful selection of chiral starting materials or catalysts. The stereochemistry is confirmed by spectroscopic methods such as NMR and chiral HPLC.

- Impurity Profile : Side products such as a-isomers or des-bromo impurities are minimized by optimized reaction conditions and purification steps.

- Scalability : Industrial processes focus on cost-effective, scalable methods that avoid multiple complex workups, favoring solvent-based purification.

- Environmental and Safety Aspects : Use of non-toxic solvents and mild reaction conditions is preferred to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 3-methyl-2-phenyl-, (2S,3R)- undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield secondary amines .

Scientific Research Applications

Pharmaceutical Applications

Morpholine, 3-methyl-2-phenyl-, (2S,3R)- serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Antidepressant Development : Research indicates that this compound can act as a serotonin and norepinephrine reuptake inhibitor, making it a candidate for treating mood disorders such as depression and anxiety .

- Antimicrobial Activity : Studies have shown that Morpholine, 3-methyl-2-phenyl-, (2S,3R)- exhibits antimicrobial properties, suggesting its potential use in developing new antibiotics.

- Cancer Treatment : The compound has been investigated for its ability to inhibit cancer cell proliferation, indicating its potential role in oncological therapies.

- Neuropharmacology : Its psychostimulant properties arise from inhibiting the reuptake of neurotransmitters like dopamine and serotonin, which may provide therapeutic benefits for conditions such as ADHD and fibromyalgia .

Case Studies

- Treatment of Depression : A clinical study explored the efficacy of Morpholine derivatives in treating depressive disorders classified under DSM criteria. The findings indicated significant improvements in patients receiving treatment with these compounds compared to placebo groups .

- Antimicrobial Research : Another study focused on testing the antimicrobial efficacy of Morpholine, 3-methyl-2-phenyl-, (2S,3R)- against various bacterial strains. Results demonstrated a notable reduction in bacterial growth, supporting its potential use in antibiotic formulations.

- Cancer Cell Proliferation Inhibition : In vitro studies were conducted to assess the impact of Morpholine, 3-methyl-2-phenyl-, (2S,3R)- on cancer cell lines. The compound exhibited significant inhibition of cell proliferation in several types of cancer cells.

Mechanism of Action

The mechanism of action of Morpholine, 3-methyl-2-phenyl-, (2S,3R)- involves the inhibition of selective norepinephrine reuptake. This action is mediated through its interaction with specific enzymes and receptors in the central nervous system, leading to increased levels of norepinephrine and subsequent therapeutic effects .

Comparison with Similar Compounds

Table 1: Activity Comparison of Morpholine and Piperidine Derivatives

| Compound | Ring Type | IC₅₀ (Cholinesterase) | Key Interactions Lost |

|---|---|---|---|

| 1–3 | Piperidine | 0.5–1.2 µM | None |

| 4–5 | Morpholine | 5.8–7.4 µM | Ser122, Tyr70, Trp279 |

Stereochemical Variants: Impact of (2S,3R) Configuration

The (2S,3R) configuration is critical for biological activity and synthetic efficiency:

- Reboxetine Synthesis: The (2S,3R)-configured morpholine intermediate is essential for synthesizing (S,S)-reboxetine, a serotonin-norepinephrine reuptake inhibitor. Dynamic kinetic resolution using (S,S)-RuCl(TsDPEN)L3 achieves 90% yield of the desired stereoisomer .

- Enantiomer-Specific Activity : In PDE4D inhibitors, (2S,3R) isomers exhibit distinct binding modes compared to (2R,3S) counterparts. For example, morpholine oxygen forms H-bonds with Q343 in PDE4D, but stereochemistry dictates additional interactions with residues like H160 and H204 .

Substituent Effects on Potency and Selectivity

Substituents on the morpholine nitrogen significantly influence activity:

- Polar vs. Lipophilic Groups: Polar substituents (e.g., hydroxyl, aminoalkyl) enhance Aβ42-lowering activity in γ-secretase modulators, while lipophilic groups (e.g., benzyl, cycloalkyl) reduce potency. For example, N-hydroxylpropyl morpholine (19) shows an Aβ42 IC₅₀ of 70 nM, compared to 420 nM for N-cyclobutyl analogs .

- Steric Constraints : Small aliphatic groups (e.g., methyl, ethyl) are tolerated, but bulkier groups disrupt enzyme binding. N-Trifluoroethyl morpholine (18) exhibits reduced activity due to steric hindrance .

Table 2: Substituent Effects on γ-Secretase Modulator Activity

| Substituent | Aβ42 IC₅₀ (nM) | Relative Potency |

|---|---|---|

| N-H (12) | 70 | 1x (Reference) |

| N-Methyl (11) | 85 | 0.82x |

| N-Hydroxylpropyl (19) | 70 | 1x |

| N-Cyclobutyl (17) | 420 | 0.17x |

Biological Activity

Morpholine, 3-methyl-2-phenyl-, (2S,3R)- is a chemical compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Morpholine derivatives are characterized by a morpholine ring structure, which contributes to their biological activity. The specific compound , (2S,3R)-3-methyl-2-phenylmorpholine, features a methyl and phenyl substituent that enhances its interaction with biological targets.

Chemical Formula

- Molecular Formula : CHN

- Molecular Weight : 175.25 g/mol

- Monoamine Transporter Inhibition : Morpholine derivatives have been shown to inhibit norepinephrine and serotonin transporters, which are critical in the treatment of psychiatric disorders such as depression and anxiety. This dual inhibition can enhance neurotransmitter availability in the synaptic cleft, potentially alleviating symptoms associated with these conditions .

- Antimicrobial Activity : Some studies indicate that morpholine compounds exhibit antimicrobial properties by stabilizing Holliday junctions during bacterial replication, thereby inhibiting cell growth . This mechanism suggests potential applications in developing new antibiotics.

- Cytotoxic Effects : Research has demonstrated that certain morpholine derivatives can induce cytotoxicity in cancer cell lines. For instance, an MTT assay indicated varying degrees of cell viability reduction in human RPMI 8226 cells exposed to these compounds .

Data Table: Biological Activities of Morpholine Derivatives

Case Study 1: Antidepressant Potential

A study investigated the effects of morpholine derivatives on patients with generalized anxiety disorder and depression. The results indicated significant improvements in mood and anxiety levels among participants treated with a compound similar to (2S,3R)-3-methyl-2-phenylmorpholine compared to a placebo group. The dual inhibition of serotonin and norepinephrine transporters was identified as a key factor in the observed therapeutic effects .

Case Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that (2S,3R)-3-methyl-2-phenylmorpholine effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism was linked to its ability to stabilize critical DNA structures during bacterial replication . This finding supports further exploration into its potential as an antibiotic agent.

Q & A

Q. What synthetic methodologies are recommended for the stereoselective synthesis of (2S,3R)-3-methyl-2-phenylmorpholine?

The compound can be synthesized via reductive amination or ring-closing reactions involving chiral precursors. For example, formaldehyde and morpholine derivatives have been used in reflux conditions with ethanol to generate morpholine-containing heterocycles, followed by recrystallization for purification . Stereochemical control is achieved using chiral auxiliaries or catalysts, as demonstrated in the synthesis of related morpholine derivatives like aprepitant, where the (2S,3R) configuration is critical for bioactivity . NMR (1H and 13C) and X-ray crystallography are essential for confirming stereochemistry .

Q. How can the stereochemical integrity of (2S,3R)-3-methyl-2-phenylmorpholine be validated experimentally?

Chiral chromatography (e.g., HPLC with chiral stationary phases) and optical rotation measurements are primary tools. Advanced techniques include NOESY NMR to assess spatial proximity of substituents and X-ray diffraction for absolute configuration determination . For example, the (2R,6S) configuration in a dimethylmorpholine analog was confirmed via 1H NMR coupling constants and LCMS data .

Q. What are the key physicochemical properties of this compound relevant to solubility and formulation?

Critical properties include logP (partition coefficient), pKa, and melting point. While specific data for this compound are limited, morpholine derivatives generally exhibit moderate water solubility due to the amine and ether functional groups. Computational tools like QSPR (Quantitative Structure-Property Relationship) can predict properties if experimental data are unavailable .

Advanced Research Questions

Q. How does the (2S,3R) stereochemistry influence the compound’s interaction with biological targets?

The stereochemistry determines spatial alignment with enzyme active sites or receptors. For instance, in aprepitant, the morpholine ring’s (2S,3R) configuration optimizes binding to the neurokinin-1 receptor . Molecular docking studies and comparative assays using enantiomers (e.g., (2R,3S) vs. (2S,3R)) are recommended to elucidate stereospecific effects .

Q. What strategies are advised to resolve contradictions in reported toxicological data for morpholine derivatives?

Discrepancies in toxicity profiles (e.g., carcinogenicity classifications in ) require cross-validation using standardized assays (e.g., Ames test for mutagenicity, OECD guidelines for acute toxicity). In vitro models (e.g., liver microsomes) can assess metabolic stability, while in vivo studies in rodents provide systemic toxicity data .

Q. How can the compound’s pharmacokinetic profile be optimized for CNS penetration?

Structural modifications, such as introducing lipophilic substituents (e.g., fluorinated groups) or reducing hydrogen-bond donors, enhance blood-brain barrier permeability. Comparative studies on morpholine analogs (e.g., fluorinated vs. non-fluorinated) using LC-MS/MS for bioavailability measurements are recommended .

Q. What role does the morpholine ring play in the compound’s metabolic stability?

The morpholine ring’s rigidity and electron-rich nitrogen influence cytochrome P450 interactions. In vitro metabolism assays (e.g., human liver microsomes) paired with UPLC-HRMS can identify major metabolites. For example, morpholine oxidation to morpholinone is a common metabolic pathway requiring mitigation via steric hindrance or fluorination .

Methodological Recommendations

- Synthesis : Prioritize asymmetric catalysis for enantiomeric purity .

- Characterization : Combine chiral HPLC, NOESY NMR, and X-ray crystallography .

- Toxicity Screening : Use OECD-compliant in vitro/in vivo models to address data gaps .

- Computational Modeling : Employ QSPR and molecular docking to predict properties/target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.